molecular formula C15H13N2NaO3 B2666254 Sodium;2-benzamido-3-pyridin-3-ylpropanoate CAS No. 2219370-62-2

Sodium;2-benzamido-3-pyridin-3-ylpropanoate

Cat. No. B2666254
CAS RN: 2219370-62-2
M. Wt: 292.27
InChI Key: SQXPWQGRUUUAAD-UHFFFAOYSA-M
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Description

“Sodium;2-benzamido-3-pyridin-3-ylpropanoate” is a sodium salt of a compound that contains a benzamide and a pyridine group . Benzamides are a class of compounds containing a benzene ring attached to an amide group. They are used in a variety of applications, including as building blocks in organic synthesis and as drugs in medicine . Pyridines are a class of compounds characterized by a six-membered ring with five carbon atoms and one nitrogen atom . They are widely used in the synthesis of pharmaceuticals and other organic compounds .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a benzamide group and a pyridine group connected by a propanoate group . The benzamide and pyridine groups are aromatic, meaning they have a cyclic, planar structure with a ring of resonance bonds .


Chemical Reactions Analysis

As a benzamide and pyridine derivative, this compound could potentially undergo a variety of chemical reactions. For example, the amide group in benzamides can participate in hydrolysis and condensation reactions . The pyridine ring can undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, benzamides are solid at room temperature and have relatively high melting points . Pyridines are often liquids with a strong, unpleasant odor .

Scientific Research Applications

Synthesis and Structural Characterization

  • Regioselective Synthesis : A study described a regioselective synthesis method for 2,6-diarylpyridines, highlighting the utility of sodium hydroxide in catalyzing ring transformations, which may be related to the synthesis or modification of compounds like Sodium;2-benzamido-3-pyridin-3-ylpropanoate (Maurya et al., 2013).

  • Structural Characterization of Complexes : Another research outlined the synthesis, structural characterization, and magnetic behavior of manganese azido systems with pyridine derivatives, showing the complex interaction and potential functionalities of pyridine-based compounds (Abu-Youssef et al., 1999).

  • Water-Soluble Ligand Synthesis : The creation of a new sulfonate-containing water-soluble N-donor ligand, demonstrating applications in coordination chemistry and possibly facilitating the synthesis of similar compounds (Zhang & Liang, 2006).

Applications in Materials and Catalysis

  • Photocatalytic Degradation : A study on the TiO2 photocatalytic degradation of pyridine in water reveals insights into environmental applications, hinting at the broader utility of pyridine derivatives in pollution control technologies (Maillard-Dupuy et al., 1994).

  • Electropolymerization : Research on the electropolymerization of 1,4-bis(pyrrol-2-yl)benzene in the presence of sodium tetraphenylborate explores new materials synthesis, relevant for the development of conducting polymers and their potential applications in electronic devices (Larmat et al., 1996).

Future Directions

The future directions for research on this compound would depend on its intended use. Given the wide range of applications for benzamides and pyridines, potential areas of research could include medicinal chemistry, materials science, and organic synthesis .

properties

IUPAC Name

sodium;2-benzamido-3-pyridin-3-ylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3.Na/c18-14(12-6-2-1-3-7-12)17-13(15(19)20)9-11-5-4-8-16-10-11;/h1-8,10,13H,9H2,(H,17,18)(H,19,20);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQXPWQGRUUUAAD-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(CC2=CN=CC=C2)C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N2NaO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 2-(phenylformamido)-3-(pyridin-3-yl)propanoate

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